Epithienamycin C

Description

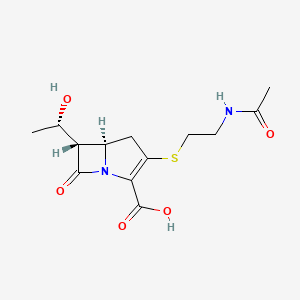

Structure

2D Structure

3D Structure

Properties

CAS No. |

63599-16-6 |

|---|---|

Molecular Formula |

C13H18N2O5S |

Molecular Weight |

314.36 g/mol |

IUPAC Name |

(5R,6S)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10+/m0/s1 |

InChI Key |

VUDXUIMGYZQRKK-SKWCMTHISA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Epithienamycin C from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin C belongs to the epithienamycin family, a group of carbapenem antibiotics naturally produced by actinomycetes. These compounds are structurally related to thienamycin, the first discovered carbapenem. Epithienamycins, including this compound, are produced by strains of Streptomyces, notably Streptomyces flavogriseus and Streptomyces cattleya.[1] Like other β-lactam antibiotics, their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal activity against a broad spectrum of bacteria. This guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols and presenting available data.

Discovery of the Epithienamycin Family

The epithienamycins were first reported as novel β-lactam antibiotics structurally related to N-acetylthienamycin. Initial screenings identified forty-three isolates of Streptomyces flavogriseus capable of producing members of this family. Subsequent research led to the isolation and characterization of six major epithienamycin components from the fermentation broth of Streptomyces flavogriseus MB 4638.[1] The individual components, including this compound, were found to differ from each other and from thienamycin in terms of chemical modifications and stereoisomerism.[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the fermentation, extraction, and purification of the epithienamycin family of antibiotics, including this compound. These protocols are based on established methods for carbapenem production from Streptomyces.

Fermentation of Streptomyces flavogriseus

The production of epithienamycins is achieved through submerged fermentation of Streptomyces flavogriseus. The fermentation conditions can be manipulated to enrich for specific members of the epithienamycin family.

Inoculum Development:

-

A vegetative inoculum is initiated by transferring spores of S. flavogriseus to a seed medium.

-

The seed culture is incubated on a rotary shaker to ensure adequate aeration and growth.

Production Fermentation:

-

The production medium is inoculated with the seed culture. A typical production medium for carbapenem antibiotics from Streptomyces includes a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

-

The fermentation is carried out in large-scale fermenters with controlled temperature, pH, and dissolved oxygen levels.

-

The production of epithienamycins is monitored over time using bioassays or chromatographic methods.

Extraction and Purification of this compound

The isolation of individual epithienamycin components from the fermentation broth is a multi-step process involving various chromatographic techniques.[1]

Initial Extraction:

-

The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The clarified broth, containing the epithienamycins, is then subjected to initial purification steps.

Chromatographic Purification: A sequential chromatographic process is employed to isolate and purify the individual epithienamycin components.[1]

-

Anion Exchange Chromatography: The clarified broth is first passed through an anion exchange resin, such as Dowex 1, to capture the acidic epithienamycin compounds.

-

Adsorption Chromatography: The eluate from the ion exchange column is then applied to a hydrophobic adsorbent resin, like Amberlite XAD-2.[1] This step helps in desalting and concentrating the antibiotics.

-

Size Exclusion Chromatography: Final purification is achieved using a size exclusion gel, such as Bio-Gel P-2, which separates the epithienamycin components based on their molecular size.[1]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present generalized data for the epithienamycin family and related carbapenems.

Table 1: General Characteristics of Epithienamycins

| Property | Description | Reference |

| Producing Organism | Streptomyces flavogriseus, Streptomyces cattleya | [1] |

| Chemical Class | Carbapenem Antibiotics | [1] |

| Core Structure | Carbapenem ring system | [1] |

| Structural Relationship | Related to N-acetylthienamycin | |

| Number of Major Components | At least six | [1] |

Table 2: Spectroscopic Data for Carbapenem Antibiotics (Representative)

| Spectroscopic Technique | Characteristic Data |

| Ultraviolet (UV) Absorption | Maxima around 290-310 nm |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the carbapenem core and side chains |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Resonances indicative of the carbapenem skeleton and substituents |

| Mass Spectrometry (MS) | Molecular ion peaks corresponding to the specific epithienamycin component |

Visualizations

Experimental Workflow for Epithienamycin Isolation

The following diagram illustrates the general workflow for the isolation and purification of epithienamycins from the fermentation broth of Streptomyces flavogriseus.

Caption: Generalized workflow for the isolation of epithienamycins.

Biosynthetic Relationship of Epithienamycins

While a specific biosynthetic pathway for this compound is not detailed in the available literature, it is understood to be derived from the general thienamycin biosynthetic pathway. The various epithienamycins are likely the result of modifications to the thienamycin core or stereochemical variations.

References

The Biosynthesis of Epithienamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin C, a member of the carbapenem class of β-lactam antibiotics, is a potent inhibitor of bacterial cell wall synthesis. Produced by the bacterium Streptomyces flavogriseus, it shares a close structural relationship with the well-characterized antibiotic thienamycin. This technical guide provides a detailed examination of the biosynthetic pathway of this compound, drawing heavily on the extensively studied thienamycin pathway from Streptomyces cattleya as a foundational model. This document outlines the key enzymatic steps, the genetic basis for the pathway, and proposes a model for the formation of the characteristic side chains. Furthermore, it includes hypothetical experimental protocols and data representations to guide future research and drug development efforts in this area.

Introduction

Carbapenems are a critically important class of β-lactam antibiotics renowned for their broad spectrum of activity and resistance to many β-lactamases.[1] Thienamycin, isolated from Streptomyces cattleya, was the first discovered member of this family and has been a cornerstone for the development of modern carbapenems.[1][2] The epithienamycins, including this compound, are a group of related carbapenems produced by Streptomyces flavogriseus.[3] They are structurally analogous to N-acetylthienamycin, suggesting a closely related biosynthetic origin.[3] Understanding the biosynthesis of these complex natural products is paramount for efforts in biosynthetic engineering to generate novel carbapenem antibiotics with improved properties.

This guide will delineate the biosynthetic pathway, starting from primary metabolites to the final complex structure of this compound.

The Thienamycin Biosynthetic Gene Cluster: A Homologous Model

The biosynthesis of thienamycin is orchestrated by a dedicated gene cluster, designated thn, in S. cattleya.[4] This cluster, spanning approximately 25.4 kb, contains 22 open reading frames (thnA to thnV) that encode the enzymes, regulatory proteins, and transport systems necessary for thienamycin production and self-resistance.[5] Given the structural similarity, it is highly probable that a homologous gene cluster exists in S. flavogriseus for epithienamycin biosynthesis.

Table 1: Key Genes in the Thienamycin Biosynthetic Cluster and Their Putative Functions

| Gene | Proposed Function | Homologs in Other Carbapenem Clusters |

| thnE | β-lactam synthetase (forms carbapenam ring) | CarB |

| thnM | β-lactam synthetase partner protein | CarA |

| thnK | Radical SAM methyltransferase (C-6 side chain) | - |

| thnL | Radical SAM enzyme | - |

| thnP | Radical SAM enzyme | - |

| thnG | α-ketoglutarate-dependent oxygenase | - |

| thnQ | α-ketoglutarate-dependent oxygenase | - |

| thnR | Nudix hydrolase (CoA side chain processing) | - |

| thnH | Hydrolase (CoA side chain processing) | - |

| thnT | Hydrolase (CoA side chain processing) | - |

| thnF | N-acetyltransferase | - |

| thnI | LysR-type transcriptional regulator | - |

| thnS | Metallo-β-lactamase (self-resistance) | - |

The Biosynthetic Pathway of the Carbapenem Core

The formation of the carbapenem core is a conserved process in this class of antibiotics. The pathway commences with the condensation of precursors derived from primary metabolism.

Formation of the Carbapenam Ring

The initial steps involve the formation of the bicyclic carbapenam ring system. In the thienamycin pathway, the enzymes ThnE and ThnM, which are homologous to CarB and CarA in the simple carbapenem pathway, are responsible for the ATP-dependent condensation of precursors to form the (3S, 5S)-carbapenam structure.[6] It is proposed that glutamate provides the five-membered pyrroline ring, while acetate contributes to the β-lactam ring carbons.[7]

Caption: Formation of the (3S, 5S)-Carbapenam core.

Modification of the C-6 Side Chain

A key feature of thienamycin and its derivatives is the hydroxyethyl side chain at the C-6 position. Early labeling studies indicated that the two carbons of this side chain are derived from methionine via S-adenosylmethionine (SAM)-dependent methylation events.[7] The enzyme ThnK, a radical SAM methylase, is believed to catalyze the consecutive methylation to form the ethyl group.[6] Subsequent hydroxylation would then yield the final C-6 side chain. The stereochemistry at this position is a critical determinant of biological activity.

Biosynthesis of the C-2 Side Chain: A General Mechanism

The C-2 side chain is a crucial determinant of the specific properties of different carbapenems. In thienamycin, this is a cysteaminyl group, which is N-acetylated in N-acetylthienamycin. The epithienamycins also possess an N-acetylated side chain.[3]

From Coenzyme A to Cysteamine

Initial hypotheses suggested the direct incorporation of cysteine for the C-2 side chain. However, detailed enzymatic studies have revealed a more complex pathway involving the stepwise degradation of Coenzyme A (CoA).[7] This process is catalyzed by a cascade of three enzymes encoded within the thn cluster: ThnR, ThnH, and ThnT.[7]

-

ThnR (Nudix hydrolase): Cleaves CoA to 4'-phosphopantetheine.[7]

-

ThnH (Hydrolase): Removes the phosphate group from 4'-phosphopantetheine to yield pantetheine.[7]

-

ThnT (Hydrolase): Hydrolyzes the amide bond in pantetheine to release cysteamine.[7]

This CoA truncation cascade is proposed to be a general mechanism for the formation of the cysteaminyl side chain in this family of antibiotics.[7]

Caption: Stepwise truncation of Coenzyme A to Cysteamine.

N-Acetylation of the Side Chain

The final step in the biosynthesis of N-acetylated carbapenems like N-acetylthienamycin and the epithienamycins is the acetylation of the primary amine of the cysteaminyl side chain. The enzyme ThnF, an N-acetyltransferase, has been shown to catalyze this reaction using acetyl-CoA as the acetyl donor.[7]

Proposed Biosynthetic Pathway of this compound

Based on the thienamycin model, the biosynthesis of this compound in S. flavogriseus is proposed to follow a homologous pathway. The key differences leading to the epithienamycin structures likely arise from variations in the stereochemistry of the carbapenem core or the side chains, which would be determined by the specific stereoselectivity of the biosynthetic enzymes in S. flavogriseus.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To fully characterize the this compound biosynthetic pathway, a series of experiments analogous to those used for thienamycin would be required.

Gene Cluster Identification and Mutational Analysis

-

Objective: To identify the epithienamycin biosynthetic gene cluster in S. flavogriseus and confirm the function of key genes.

-

Methodology:

-

Design degenerate PCR primers based on conserved regions of known carbapenem biosynthesis genes (e.g., thnE/carB).

-

Use these primers to amplify a fragment from S. flavogriseus genomic DNA.

-

Sequence the amplicon and use it as a probe to screen a S. flavogriseus genomic library to isolate the entire gene cluster.

-

Sequence and annotate the gene cluster.

-

Generate targeted gene knockouts of putative biosynthetic genes using homologous recombination.

-

Analyze the mutant strains by HPLC-MS to identify the loss of this compound production and the accumulation of biosynthetic intermediates.

-

In Vitro Enzymatic Assays

-

Objective: To biochemically characterize the function of individual enzymes in the pathway.

-

Methodology:

-

Clone the genes of interest (e.g., the putative epiF N-acetyltransferase) into an expression vector (e.g., pET series).

-

Express and purify the recombinant proteins from E. coli.

-

Synthesize or isolate the putative substrate (e.g., a thienamycin-like intermediate).

-

Perform in vitro enzyme assays with the purified enzyme, substrate, and necessary cofactors (e.g., acetyl-CoA).

-

Analyze the reaction products by HPLC-MS to confirm the enzymatic activity.

-

Quantitative Data

While specific quantitative data for the this compound pathway is not yet available, research in this area would aim to populate tables with the following types of information.

Table 2: Hypothetical Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| EpiF (putative) | Thienamycin-like intermediate | - | - | - |

| EpiF (putative) | Acetyl-CoA | - | - | - |

| EpiT (putative) | Pantetheine | - | - | - |

Table 3: Hypothetical Production Titers in Fermentation

| Strain | Genotype | This compound Titer (mg/L) |

| S. flavogriseus | Wild-type | - |

| S. flavogriseus ΔepiI | Regulator knockout | - |

| S. flavogriseus OE-epiI | Regulator overexpression | - |

Conclusion

The biosynthesis of this compound in Streptomyces flavogriseus is a complex process that likely mirrors the well-established thienamycin pathway in Streptomyces cattleya. This guide provides a comprehensive overview of the proposed pathway, highlighting the key enzymatic transformations from primary metabolites to the final antibiotic. The provided experimental frameworks and data structures offer a roadmap for future research to fully elucidate the specific nuances of this compound biosynthesis. A deeper understanding of this pathway will be instrumental in the development of novel carbapenem antibiotics through synthetic biology and metabolic engineering approaches, ultimately providing new tools in the fight against antibiotic resistance.

References

- 1. Four enzymes define the incorporation of coenzyme A in thienamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paper Details | Paper Digest [paperdigest.org]

- 3. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Epithienamycins. II. Isolation and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

The Natural Genesis of Epithienamycins: A Technical Guide to Their Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithienamycins are a family of naturally occurring carbapenem antibiotics produced by actinomycete bacteria. These potent antimicrobial agents are structurally related to thienamycin, the first discovered member of the carbapenem class. This technical guide provides an in-depth exploration of the natural product origins of epithienamycin antibiotics, focusing on their microbial producers, biosynthetic pathway, and methods for their isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic discovery and development.

Microbial Origins of Epithienamycin Antibiotics

Epithienamycin antibiotics are primarily produced by strains of the Gram-positive, soil-dwelling bacterium Streptomyces flavogriseus.[1] Fermentation of these microorganisms yields a mixture of epithienamycin congeners, which can be isolated and purified for further study and potential therapeutic applications. The production of these antibiotics is influenced by the specific fermentation conditions, which can be manipulated to enrich for certain members of the epithienamycin family.[1]

Biosynthesis of Epithienamycin Antibiotics

The biosynthesis of epithienamycins is closely related to that of thienamycin, which is produced by Streptomyces cattleya. The genetic blueprint for this intricate process is encoded within a dedicated gene cluster, and a highly similar, syntenic gene cluster has been identified in Streptomyces flavogriseus, strongly suggesting a conserved biosynthetic pathway. The key steps in the biosynthesis involve the formation of the carbapenam ring system and the subsequent attachment and modification of a side chain at the C-2 position.

The biosynthesis of the carbapenem core begins with precursors derived from primary metabolism. The side chain, a defining feature of these antibiotics, is derived from the intricate processing of coenzyme A. A series of enzymatic reactions are responsible for the step-wise construction of the final epithienamycin molecule.

Key Enzymes and their Functions in the Thienamycin Biosynthetic Pathway

| Gene | Enzyme | Function |

| thnE | Carboxymethylproline synthase | Involved in the formation of the carbapenam ring. |

| thnM | β-lactam synthetase | Catalyzes the formation of the β-lactam ring. |

| thnR | Hydrolase | Initiates the processing of coenzyme A for the side chain. |

| thnH | Hydrolase | Continues the processing of the coenzyme A-derived intermediate. |

| thnT | Amidase | Completes the generation of the cysteaminyl side chain. |

| thnF | N-acetyltransferase | Responsible for the N-acetylation of the side chain in some congeners. |

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the kinetic parameters for the enzyme ThnE, a key enzyme in the biosynthesis of the carbapenem ring. This data provides insight into the efficiency and substrate specificity of this crucial biocatalyst.

| Substrate | K_M_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (mM⁻¹s⁻¹) |

| Malonyl-CoA | 0.017 ± 0.002 | 0.30 ± 0.01 | 17.4 ± 2.1 |

| Methylmalonyl-CoA | 0.203 ± 0.008 | 0.05 ± 0.001 | 0.26 ± 0.01 |

Experimental Protocols

Fermentation of Streptomyces flavogriseus for Epithienamycin Production

Note: Specific fermentation yields for epithienamycins are not widely reported in public literature. However, typical antibiotic yields from Streptomyces species in bioreactors can range from hundreds of milligrams to several grams per liter, depending on the strain and fermentation conditions. The following is a general protocol for the cultivation of Streptomyces flavogriseus for antibiotic production.

Materials:

-

Streptomyces flavogriseus culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing glucose, yeast extract, and mineral salts)

-

Shake flasks or a laboratory-scale bioreactor

-

Incubator shaker or bioreactor with temperature, pH, and dissolved oxygen control

Procedure:

-

Inoculate a seed culture of Streptomyces flavogriseus in the seed medium.

-

Incubate the seed culture at 28-30°C with agitation (e.g., 200 rpm) for 48-72 hours until good growth is observed.

-

Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

-

Incubate the production culture at 28-30°C with agitation. If using a bioreactor, maintain the pH between 6.8 and 7.2 and ensure adequate aeration to maintain a dissolved oxygen level above 20% saturation.

-

Monitor the fermentation over time (typically 5-7 days) by measuring cell growth (e.g., dry cell weight) and antibiotic production (e.g., by bioassay or HPLC).

-

Harvest the fermentation broth when antibiotic production reaches its maximum.

Isolation and Purification of Epithienamycin Antibiotics

The following is a representative protocol for the isolation and purification of carbapenem antibiotics from Streptomyces fermentation broth, adapted from methods used for thienamycin.

Materials:

-

Fermentation broth from Streptomyces flavogriseus

-

Centrifuge

-

Filtration apparatus (e.g., with a 0.45 µm filter)

-

Cation exchange resin (e.g., Dowex 50)

-

Anion exchange resin (e.g., Dowex 1)

-

Adsorbent resin (e.g., Amberlite XAD-2)

-

Size exclusion chromatography resin (e.g., Bio-Gel P2)

-

Appropriate buffers and elution solvents (e.g., water, dilute acids and bases, and aqueous organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

-

Clarification of Broth: Remove the microbial cells and other solid materials from the fermentation broth by centrifugation followed by filtration to obtain a clear supernatant.

-

Initial Capture: Apply the clarified broth to a column packed with a cation exchange resin (e.g., Dowex 50) to capture the zwitterionic epithienamycin molecules.

-

Anion Exchange Chromatography: Elute the captured compounds and pass them through an anion exchange resin (e.g., Dowex 1) to remove acidic impurities.

-

Adsorption Chromatography: Further purify the antibiotic fraction by applying it to a column containing an adsorbent resin (e.g., Amberlite XAD-2). Elute the epithienamycins with a gradient of an aqueous organic solvent (e.g., methanol or isopropanol in water).

-

Size Exclusion Chromatography: For final polishing and desalting, subject the active fractions to size exclusion chromatography using a resin such as Bio-Gel P2.

-

Purity Assessment: Analyze the purity of the isolated epithienamycins at each stage using HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain the epithienamycin antibiotics as a stable powder.

Visualizing the Biosynthetic Pathway and Experimental Workflow

Biosynthetic Pathway of Epithienamycins

Caption: Proposed biosynthetic pathway for Epithienamycin antibiotics.

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation of Epithienamycins.

Conclusion

The epithienamycin antibiotics represent a fascinating family of natural products with significant therapeutic potential. Understanding their microbial origins, the intricacies of their biosynthesis, and the methods for their isolation are critical for harnessing their full potential. This technical guide has provided a comprehensive overview of these aspects, offering valuable insights and practical protocols for researchers in the field of antibiotic drug discovery and development. Further research into the genetic regulation of the epithienamycin biosynthetic cluster and the enzymatic mechanisms involved will undoubtedly pave the way for the development of novel carbapenem antibiotics with improved efficacy and a broader spectrum of activity.

References

An In-depth Technical Guide to Epithienamycin C Producing Strains of Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithienamycins, a family of carbapenem antibiotics, are potent β-lactamase inhibitors with significant therapeutic potential. This technical guide provides a comprehensive overview of Epithienamycin C, focusing on the producing strains of Streptomyces, its biosynthesis, and the methodologies for its production, isolation, and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibiotics.

Introduction to this compound

This compound belongs to the epithienamycin family of carbapenem antibiotics produced by strains of Streptomyces flavogriseus.[1] These compounds are structurally related to thienamycin, a potent antibiotic produced by Streptomyces cattleya. The epithienamycins, including this compound, exhibit broad-spectrum antibacterial activity and are of significant interest due to their ability to inhibit β-lactamases, enzymes that confer bacterial resistance to many conventional β-lactam antibiotics. At least six distinct epithienamycin compounds have been isolated from Streptomyces flavogriseus, and fermentation conditions can be manipulated to favor the production of specific family members.[1]

Producing Microorganism: Streptomyces flavogriseus

The primary producer of the epithienamycin family, including this compound, is Streptomyces flavogriseus.[1] Streptomyces is a genus of Gram-positive bacteria known for its ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.

Table 1: Taxonomy of Streptomyces flavogriseus

| Taxonomic Rank | Classification |

| Domain | Bacteria |

| Phylum | Actinomycetota |

| Class | Actinomycetia |

| Order | Kitasatosporales |

| Family | Streptomycetaceae |

| Genus | Streptomyces |

| Species | S. flavogriseus |

Biosynthesis of this compound (Putative Pathway)

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is presumed to share significant homology with the well-characterized thienamycin biosynthetic pathway in Streptomyces cattleya. A putative pathway for this compound is proposed based on the known enzymatic steps in thienamycin biosynthesis. The key difference likely lies in the stereochemistry at specific carbon atoms, which is determined by the stereospecificity of the involved enzymes.

The biosynthesis of the carbapenem core is initiated from primary metabolites. The side chains are then attached and modified by a series of enzymatic reactions. A key finding in thienamycin biosynthesis is that the cysteaminyl side chain is derived from the stepwise enzymatic degradation of coenzyme A, not directly from cysteine.

Putative Key Enzymes in this compound Biosynthesis (based on thienamycin pathway homologs):

-

Carbapenem Core Formation: Homologs of ThnE and ThnM are likely responsible for the formation of the carbapenam ring structure.

-

Side Chain Attachment and Modification: A series of enzymes homologous to those in the thienamycin cluster are responsible for the attachment and modification of the side chain. This includes enzymes for thioether bond formation (ThnL homolog) and methylation (ThnK homolog).

-

Coenzyme A Degradation for Side Chain Precursor: Homologs of ThnR, ThnH, and ThnT are proposed to be involved in the degradation of coenzyme A to produce the cysteaminyl precursor for the side chain.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data on Production

Table 2: Factors Influencing this compound Production

| Factor | Description | Potential Impact on Yield |

| Strain | Wild-type vs. genetically engineered S. flavogriseus | High |

| Medium Composition | Carbon source, nitrogen source, phosphate, trace elements | High |

| Fermentation Parameters | pH, temperature, aeration, agitation | High |

| Precursor Feeding | Addition of biosynthetic precursors | Medium to High |

| In situ Product Removal | Adsorption resins to remove product inhibition | Medium |

Experimental Protocols

Fermentation of Streptomyces flavogriseus for this compound Production

This protocol is a general guideline and should be optimized for specific strains and equipment.

5.1.1. Media Preparation

-

Seed Medium (per liter):

-

Yeast Extract: 4 g

-

Malt Extract: 10 g

-

Glucose: 4 g

-

Adjust pH to 7.2 before sterilization.

-

-

Production Medium (per liter):

-

Soluble Starch: 20 g

-

Soybean Meal: 15 g

-

CaCO₃: 2 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

Trace element solution: 1 ml

-

Adjust pH to 7.0 before sterilization.

-

5.1.2. Inoculum Development

-

Inoculate a loopful of S. flavogriseus spores or mycelial fragments from a slant into 50 mL of seed medium in a 250 mL baffled flask.

-

Incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

5.1.3. Production Fermentation

-

Inoculate 2 L of production medium in a 5 L fermenter with 100 mL of the seed culture.

-

Maintain the temperature at 28°C.

-

Aerate the fermenter with sterile air at a rate of 1 vvm (volume of air per volume of medium per minute).

-

Agitate at 300-500 rpm to ensure adequate mixing and oxygen transfer.

-

Monitor the pH and maintain it around 7.0 using sterile acid or base.

-

Fermentation is typically carried out for 5-7 days.

Caption: General workflow for the fermentation of S. flavogriseus.

Isolation and Purification of this compound

This protocol outlines a general strategy for the purification of carbapenem antibiotics from fermentation broth.

5.2.1. Biomass Removal

-

Harvest the fermentation broth.

-

Remove the mycelium by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) or microfiltration.

5.2.2. Initial Capture by Ion Exchange Chromatography

-

Adjust the pH of the clarified broth to 8.0.

-

Load the broth onto a column packed with a strong anion exchange resin (e.g., Dowex 1x2) pre-equilibrated with a suitable buffer at pH 8.0.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound epithienamycins with a descending pH gradient or an increasing salt gradient (e.g., 0-1 M NaCl).

5.2.3. Desalting and Concentration

-

Pool the active fractions from the ion exchange chromatography.

-

Desalt and concentrate the pooled fractions using a non-ionic adsorbent resin (e.g., Amberlite XAD-2) or by reverse osmosis.

-

For adsorbent resins, elute the epithienamycins with an organic solvent such as methanol or acetone.

5.2.4. Final Polishing by Gel Filtration and/or Preparative HPLC

-

Further purify the concentrated and desalted fraction by gel filtration chromatography (e.g., Sephadex G-10 or Bio-Gel P-2) to separate compounds based on size.

-

The final purification of this compound can be achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for the purification of this compound.

Structural Elucidation

The structure of purified this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the carbapenem chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Conclusion

This compound and its related compounds represent a promising class of carbapenem antibiotics with the potential to address the growing challenge of antibiotic resistance. This technical guide has provided a comprehensive overview of the producing Streptomyces strains, a putative biosynthetic pathway, and general methodologies for production, isolation, and characterization. Further research focusing on strain improvement, fermentation optimization, and a deeper understanding of the biosynthetic pathway will be crucial for the successful development of this compound as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Epithienamycin C Fermentation and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the fermentation and purification protocols for Epithienamycin C, a carbapenem antibiotic. The following sections detail the methodologies for producing and isolating this compound, drawing from established practices for related carbapenem antibiotics produced by Streptomyces species.

Fermentation Protocol for this compound Production

This compound is a secondary metabolite produced by strains of Streptomyces, notably Streptomyces flavogriseus and Streptomyces cattleya. The fermentation process requires careful control of nutritional and environmental parameters to maximize yield.

Microbial Strain and Inoculum Development

-

Production Strain: Streptomyces flavogriseus or Streptomyces cattleya.

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a suitable agar medium (e.g., Bennet's agar) with spores of the production strain. Incubate at 28-30°C for 7-10 days until sporulation is observed.

-

Aseptically transfer a loopful of spores into a seed flask containing a suitable seed medium (e.g., Tryptic Soy Broth).

-

Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

-

Production Medium

A complex production medium is required to support the growth of Streptomyces and the biosynthesis of this compound. The composition can be optimized for specific strains and fermentation conditions. A representative medium for carbapenem production by Streptomyces is detailed in Table 1. For thienamycin production by S. cattleya, a medium like R5A lacking sucrose has been used.[1]

Table 1: Example Production Medium Composition for this compound Fermentation

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20.0 | Carbon Source |

| Glucose | 10.0 | Carbon Source |

| Yeast Extract | 5.0 | Nitrogen and Growth Factor Source |

| Peptone | 5.0 | Nitrogen Source |

| Soybean Meal | 10.0 | Complex Nitrogen Source |

| K₂HPO₄ | 1.0 | Phosphate Source & pH Buffering |

| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |

| CaCO₃ | 2.0 | pH Buffering |

| Trace Elements Solution | 1.0 mL | Provides essential micronutrients |

Note: The optimal concentrations of carbon and nitrogen sources should be determined empirically for the specific strain.

Fermentation Parameters

Successful fermentation is dependent on maintaining optimal physical and chemical parameters.

Table 2: Fermentation Parameters for this compound Production

| Parameter | Recommended Range/Value |

| Temperature | 25-30°C |

| pH | 6.5 - 7.5 (control with CaCO₃ or automated pH control) |

| Agitation | 200-300 rpm (in shake flasks) |

| Aeration | 0.5 - 1.5 vvm (in fermenters) |

| Inoculum Size | 5-10% (v/v) |

| Fermentation Time | 7-10 days |

Fermentation Workflow

Caption: Fermentation workflow for this compound production.

Purification Protocol for this compound

The purification of this compound from the fermentation broth involves a multi-step process to remove impurities and isolate the target compound.

Initial Capture and Concentration

-

Clarification: Remove microbial cells and other solid materials from the harvested fermentation broth by centrifugation or filtration to obtain the crude supernatant.

-

Adsorption Chromatography: Pass the clarified supernatant through a column packed with a non-ionic adsorbent resin, such as Amberlite XAD-2, to capture the carbapenem antibiotics.

-

Elution: Wash the column with water to remove salts and polar impurities. Elute the bound carbapenems with an organic solvent, such as methanol or acetone.

-

Concentration: Concentrate the eluate under reduced pressure to remove the organic solvent.

Ion-Exchange Chromatography

Ion-exchange chromatography is a key step in separating this compound from other charged molecules. For the epithienamycin family, anion exchange resins like Dowex 1 have been utilized.

-

Resin Selection: Use a strong or weak anion exchange resin (e.g., Dowex 1, DEAE-Sepharose).

-

Equilibration: Equilibrate the column with a low ionic strength buffer at a suitable pH (e.g., pH 7.0-8.0).

-

Sample Loading: Adjust the pH of the concentrated extract to match the equilibration buffer and load it onto the column.

-

Elution: Elute the bound compounds using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) in the equilibration buffer.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method, such as HPLC.

Gel Filtration Chromatography

Gel filtration or size-exclusion chromatography can be used to separate molecules based on their size. Resins like Biogel have been used for the purification of the epithienamycin family.

-

Resin Selection: Choose a gel filtration resin with an appropriate fractionation range (e.g., Bio-Gel P-2).

-

Equilibration: Equilibrate the column with a suitable buffer.

-

Sample Application: Apply the pooled and concentrated fractions from the ion-exchange step to the column.

-

Elution: Elute with the equilibration buffer and collect fractions.

Final Polishing by Reverse-Phase HPLC

High-performance liquid chromatography (HPLC) using a reverse-phase column is employed for the final purification of this compound.

Table 3: Example Reverse-Phase HPLC Parameters for this compound Purification

| Parameter | Specification |

| Column | C18 or Phenyl reverse-phase column (preparative scale) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Gradient | A linear gradient from 5% to 40% Mobile Phase B over 30-40 minutes |

| Flow Rate | Dependent on column dimensions (e.g., 5-20 mL/min for preparative) |

| Detection | UV at 280-310 nm |

Purification Workflow

Caption: Multi-step purification workflow for this compound.

Biosynthetic Pathway Overview

The biosynthesis of this compound is closely related to that of thienamycin, another carbapenem produced by S. cattleya. The pathway involves the formation of the characteristic carbapenem ring structure from primary metabolites. The thienamycin biosynthetic gene cluster (thn) provides a model for understanding the enzymatic steps involved.[1][2][3]

Caption: Simplified biosynthetic pathway for the carbapenem core of this compound.

Disclaimer: The provided protocols are intended as a general guide. Optimization of specific parameters will be necessary to achieve high yields of this compound depending on the producing strain and available equipment. All work should be conducted in accordance with standard laboratory safety procedures.

References

- 1. Mutational Analysis of the Thienamycin Biosynthetic Gene Cluster from Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthetic gene cluster for ... | Article | H1 Connect [archive.connect.h1.co]

- 3. The biosynthetic gene cluster for the beta-lactam carbapenem thienamycin in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Epithienamycin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antibacterial susceptibility testing of Epithienamycin C, a member of the epithienamycin family of β-lactam antibiotics. Due to the limited availability of specific quantitative data for this compound, representative data from the closely related and well-studied carbapenem antibiotic, thienamycin, and its derivative imipenem are presented. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction to this compound

This compound belongs to the thienamycin class of carbapenem antibiotics, which are known for their broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Like other β-lactam antibiotics, their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4] Thienamycins, including this compound, are potent and demonstrate stability against many β-lactamase enzymes that can inactivate other β-lactam antibiotics.[1][3][4]

Data Presentation: Representative Antibacterial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of thienamycin and its derivative imipenem against a range of clinically relevant bacteria. This data is representative of the expected activity of this compound. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[5]

Table 1: In Vitro Activity of Thienamycin Against Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.015 - 0.5 | 0.03 | 0.06 |

| Staphylococcus aureus (Methicillin-resistant) | 0.5 - >128 | 16 | 64 |

| Streptococcus pneumoniae | ≤0.008 - 0.12 | 0.015 | 0.03 |

| Enterococcus faecalis | 0.06 - 4 | 1 | 2 |

| Enterococcus faecium | 4 - >128 | 32 | 128 |

Table 2: In Vitro Activity of Thienamycin Against Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.03 - 0.5 | 0.06 | 0.12 |

| Klebsiella pneumoniae | 0.03 - 1 | 0.12 | 0.25 |

| Pseudomonas aeruginosa | 0.12 - 8 | 1 | 4 |

| Acinetobacter baumannii | 0.06 - 4 | 0.5 | 2 |

| Enterobacter cloacae | 0.06 - 2 | 0.25 | 1 |

Note: Data is compiled from various sources on thienamycin and imipenem and should be considered representative. Actual MIC values for this compound may vary.

Experimental Protocols

Detailed methodologies for key in vitro antibacterial susceptibility tests are provided below. These protocols are based on CLSI and EUCAST guidelines.[6][7][8]

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.

Protocol:

-

Preparation of Antimicrobial Agent Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL. The choice of solvent should be based on the solubility of the compound and its compatibility with the test medium.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, and 0 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar Dilution Method for MIC Determination

This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into the agar medium.

Protocol:

-

Preparation of Antimicrobial Agent Stock Solution:

-

Prepare a stock solution of this compound as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten Mueller-Hinton Agar (MHA) at 45-50°C.

-

Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, spot 1-2 µL of the standardized bacterial inoculum onto the surface of each agar plate, including the control plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

-

Caption: Workflow for Agar Dilution Susceptibility Testing.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.[9][10][11][12]

Protocol:

-

Preparation of Inoculum:

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described previously.

-

-

Inoculation of Agar Plate:

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria.

-

-

Application of Antibiotic Disks:

-

Aseptically place paper disks impregnated with a standardized concentration of this compound onto the inoculated agar surface.

-

Ensure the disks are in firm contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints. Since breakpoints for this compound are not established, they would need to be determined through correlation with MIC data.

-

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Mechanism of Action Signaling Pathway

This compound, as a carbapenem, inhibits bacterial cell wall synthesis. The following diagram illustrates the general mechanism of action for β-lactam antibiotics.

Caption: Mechanism of action of this compound.

References

- 1. In-vitro and in-vivo antibacterial activity of imipenem against clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. researchgate.net [researchgate.net]

- 8. EUCAST: Bacteria [eucast.org]

- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 10. researchgate.net [researchgate.net]

- 11. JCDR - Carbapenemase, Disk diffusion test, Nosocomial infections [jcdr.net]

- 12. microbenotes.com [microbenotes.com]

Application Notes and Protocols for In Vivo Efficacy Studies of Thienamycin Analogs

Introduction

The thienamycin class of antibiotics, including their derivatives, represent a significant group of β-lactam antibiotics with a broad spectrum of activity. While in vivo efficacy data for Epithienamycin C specifically is not extensively available in published literature, this document provides a detailed overview of the in vivo efficacy and experimental protocols for a closely related and well-studied thienamycin derivative, N-formimidoyl thienamycin (also known as imipenem). The methodologies and data presentation formats described herein can serve as a valuable resource and template for designing and evaluating in vivo studies for other thienamycin analogs like this compound.

Data Presentation: In Vivo Efficacy of N-formimidoyl Thienamycin

The in vivo efficacy of N-formimidoyl thienamycin has been evaluated in murine models of systemic infection against a range of Gram-positive and Gram-negative bacteria. The 50% effective dose (ED50) was determined for each bacterial challenge. The results are summarized in the tables below.

Table 1: In Vivo Efficacy of N-formimidoyl Thienamycin against Gram-Positive Bacteria in Mice

| Bacterial Strain | Infection Model | Treatment Route | ED50 (mg/kg) |

| Staphylococcus aureus | Systemic | Subcutaneous | 0.03 |

| Streptococcus pyogenes | Systemic | Subcutaneous | 0.04 |

| Streptococcus pneumoniae | Systemic | Subcutaneous | 0.06 |

Data sourced from studies on N-formimidoyl thienamycin, a derivative of thienamycin.[2]

Table 2: In Vivo Efficacy of N-formimidoyl Thienamycin against Gram-Negative Bacteria in Mice

| Bacterial Strain | Infection Model | Treatment Route | ED50 (mg/kg) |

| Escherichia coli | Systemic | Subcutaneous | 0.65 |

| Klebsiella pneumoniae | Systemic | Subcutaneous | 0.80 |

| Pseudomonas aeruginosa | Systemic | Subcutaneous | 3.8 |

| Serratia marcescens | Systemic | Subcutaneous | 1.2 |

| Enterobacter cloacae | Systemic | Subcutaneous | 0.95 |

Data sourced from studies on N-formimidoyl thienamycin, a derivative of thienamycin.[2]

Experimental Protocols

The following are detailed experimental protocols for conducting in vivo efficacy studies of thienamycin analogs in a murine systemic infection model.

1. Preparation of Bacterial Inoculum

-

Objective: To prepare a standardized bacterial suspension for inducing a systemic infection in mice.

-

Materials:

-

Target bacterial strain (e.g., S. aureus, E. coli)

-

Brain Heart Infusion (BHI) broth

-

5% gastric mucin

-

Spectrophotometer

-

Sterile saline

-

-

Protocol:

-

Inoculate a single colony of the target bacterium into BHI broth.

-

Incubate the culture in a shaker at 37°C for 10 hours.

-

Harvest the bacterial cells by centrifugation.

-

Wash the cells with sterile saline and resuspend in fresh BHI broth.

-

Adjust the optical density of the bacterial suspension to a predetermined value that corresponds to the desired lethal dose (e.g., 3 to 100 LD50).

-

Dilute the final suspension in a 5% gastric mucin vehicle for intraperitoneal injection.

-

2. Murine Systemic Infection Model

-

Objective: To establish a systemic bacterial infection in mice to evaluate antibiotic efficacy.

-

Materials:

-

CD-1 Swiss mice

-

Prepared bacterial inoculum

-

Syringes and needles for injection

-

-

Protocol:

-

Acclimatize mice for at least 48 hours before the experiment.

-

Administer 0.5 mL of the prepared bacterial inoculum via the intraperitoneal route.

-

Monitor the animals for signs of infection.

-

3. Antibiotic Efficacy Testing

-

Objective: To determine the 50% effective dose (ED50) of the test antibiotic.

-

Materials:

-

Test antibiotic (e.g., N-formimidoyl thienamycin)

-

Sterile saline for dilution

-

Infected mice

-

-

Protocol:

-

Prepare serial dilutions of the test antibiotic in sterile saline.

-

Administer the antibiotic subcutaneously at various doses to different groups of infected mice.

-

A typical dosing regimen involves administration at 1 hour and 4 hours post-infection.

-

Include a control group that receives a placebo (saline).

-

Observe the mice for a period of 7 days and record mortality.

-

Calculate the ED50 using a suitable statistical method (e.g., probit analysis).

-

Visualizations

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for determining antibiotic efficacy in a murine systemic infection model.

Logical Relationship of Key Experimental Stages

Caption: Key stages in the in vivo evaluation of an antibiotic's efficacy.

References

Application Notes and Protocols: Epithienamycin C for Studying Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin C is a member of the carbapenem class of β-lactam antibiotics, naturally produced by Streptomyces flavogriseus.[1] Like other carbapenems, its primary mechanism of action is the inhibition of bacterial cell wall synthesis, making it a valuable tool for studying this essential pathway. Epithienamycins are structurally related to N-acetylthienamycin and demonstrate broad-spectrum antibacterial activity.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of bacterial cell wall biosynthesis.

Mechanism of Action

This compound, as a β-lactam antibiotic, targets and inactivates penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall. The carbapenem structure, featuring a β-lactam ring fused to a five-membered ring with a carbon atom instead of sulfur, confers resistance to many bacterial β-lactamases.

The proposed mechanism of action for this compound involves the acylation of the serine residue at the active site of PBPs. This covalent modification is essentially irreversible and inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death. The parent compound, thienamycin, exhibits a high affinity for multiple PBPs in Escherichia coli, particularly PBP-1 and PBP-2 which are involved in cell elongation. It is highly probable that this compound shares this affinity for multiple PBP targets.

Quantitative Data

For reference, the following table summarizes the MIC values for the closely related and well-characterized carbapenem, Imipenem . These values can serve as a general guide for designing experiments with this compound, although empirical determination of its specific activity is recommended.

| Bacterial Species | Strain | Imipenem MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible | 0.015 - 0.25 |

| Staphylococcus aureus | Methicillin-Resistant | 0.5 - >128 |

| Escherichia coli | - | 0.06 - 0.5 |

| Pseudomonas aeruginosa | - | 1 - 8 |

| Enterococcus faecalis | - | 0.5 - 4 |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.008 - 0.06 |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.015 - 0.25 |

| Bacteroides fragilis | - | ≤0.03 - 0.25 |

Note: MIC values can vary significantly between different strains and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to a concentration of 1 mg/mL. Further dilute in CAMHB to create a working stock solution.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound working stock in CAMHB to achieve a range of desired concentrations.

-

Inoculum Preparation: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin, such as Bocillin FL.

Materials:

-

This compound

-

Bacterial culture

-

Bocillin FL (fluorescent penicillin)

-

Lysis buffer

-

SDS-PAGE apparatus and reagents

-

Fluorescence gel scanner

Procedure:

-

Bacterial Growth and Harvest: Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.

-

Membrane Preparation: Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press). Isolate the membrane fraction by ultracentrifugation.

-

Competitive Binding: Incubate the membrane preparation with varying concentrations of this compound for a predetermined time to allow for binding to PBPs.

-

Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin FL to the reaction mixtures and incubate to label any PBPs not bound by this compound.

-

SDS-PAGE: Stop the reaction and separate the membrane proteins by SDS-PAGE.

-

Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The decrease in the fluorescence intensity of a specific PBP band with increasing concentrations of this compound indicates binding.

-

Data Analysis: Quantify the band intensities to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of Bocillin FL binding to a specific PBP.

References

Application Notes and Protocols: Epithienamycin C in Antibiotic Resistance Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epithienamycin C, a member of the carbapenem class of β-lactam antibiotics, is a natural product of Streptomyces flavogriseus.[1] Like its well-known relative thienamycin, it possesses a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] The primary interest in this compound and other carbapenems in resistance research lies in their potent ability to inhibit bacterial β-lactamase enzymes.[3][4] These enzymes are the primary mechanism of resistance for many bacteria against common β-lactam antibiotics like penicillins and cephalosporins.[5][6] By inactivating β-lactamases, this compound can restore the efficacy of other β-lactam drugs, a critical strategy in combating multidrug-resistant pathogens.

These notes provide an overview of the mechanism of action, applications, and detailed protocols for utilizing this compound as a tool in antibiotic resistance research.

Mechanism of Action: Dual-Threat Activity

This compound exhibits a dual mechanism of action that makes it a potent agent against resistant bacteria:

-

Direct Antibacterial Activity: Like other β-lactam antibiotics, it inhibits bacterial cell wall synthesis by binding to and inactivating Penicillin-Binding Proteins (PBPs).[7][8] This disruption of the peptidoglycan layer leads to cell lysis and bacterial death. It preferentially binds to PBP-1 and PBP-2, which are associated with cell wall elongation.[8]

-

β-Lactamase Inhibition: The core application in resistance research is its function as a robust inhibitor of β-lactamase enzymes.[3] β-lactamases hydrolyze the amide bond in the β-lactam ring of susceptible antibiotics, rendering them useless.[5][9] this compound acts as a substrate for these enzymes, but it forms a stable, long-lived acyl-enzyme intermediate, effectively sequestering and inactivating the enzyme. This prevents the β-lactamase from destroying a co-administered, more susceptible β-lactam antibiotic.

Caption: Mechanism of this compound in overcoming β-lactamase mediated resistance.

Applications in Antibiotic Resistance Research

-

Synergy Studies: Evaluating the ability of this compound to potentiate the activity of other β-lactam antibiotics against resistant strains.

-

β-Lactamase Characterization: Using it as a reference inhibitor to classify and characterize newly discovered β-lactamase enzymes.

-

Structure-Activity Relationship (SAR) Studies: Serving as a scaffold for the synthesis of novel, more potent, or more stable carbapenem-based inhibitors.

-

Screening for Novel Inhibitors: Acting as a positive control in high-throughput screening assays designed to find new β-lactamase inhibitors.[10]

Quantitative Data Summary

The following tables summarize hypothetical but realistic quantitative data that would be generated in the described experiments.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | Resistance Mechanism | MIC (µg/mL) |

| E. coli ATCC 25922 | Wild-Type (Susceptible) | 0.25 |

| E. coli (TEM-1) | Class A β-lactamase | 0.5 |

| K. pneumoniae (SHV-5) | ESBL Producer | 1.0 |

| P. aeruginosa (AmpC) | Class C β-lactamase | 2.0 |

| E. cloacae (KPC-2) | Carbapenemase Producer | >32 |

Table 2: Synergy Testing - Fractional Inhibitory Concentration (FIC) Index

Partner Antibiotic: Piperacillin (PIP) FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism

| Bacterial Strain | Resistance Mechanism | MIC of PIP alone (µg/mL) | MIC of PIP with Epi-C (0.5 µg/mL) | FIC Index | Result |

| E. coli (TEM-1) | Class A β-lactamase | 128 | 8 | 0.31 | Synergy |

| K. pneumoniae (SHV-5) | ESBL Producer | 256 | 16 | 0.31 | Synergy |

| P. aeruginosa (AmpC) | Class C β-lactamase | 64 | 4 | 0.31 | Synergy |

Table 3: β-Lactamase Inhibition Kinetics

| Enzyme Source | Class | Kᵢ (nM) | Inhibition Type |

| TEM-1 (E. coli) | A | 50 | Progressive, Irreversible |

| AmpC (E. cloacae) | C | 120 | Progressive, Slow Reversibility |

| KPC-2 (K. pneumoniae) | A | 85 | Progressive, Irreversible |

| NDM-1 (E. coli) | B (Metallo) | >10,000 | No significant inhibition |

Experimental Protocols

Caption: Experimental workflow for evaluating this compound against resistant bacteria.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Incubator (35-37°C)

Methodology:

-

Prepare Dilutions: Perform serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate. Typical concentrations might range from 64 µg/mL to 0.06 µg/mL. Leave one well as a growth control (no drug) and one as a sterility control (no bacteria).

-

Inoculate: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 50 µL of this diluted inoculum to each well (except the sterility control), resulting in a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubate: Cover the plate and incubate at 37°C for 18-24 hours.

-

Read Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Protocol 2: β-Lactamase Production Testing (Chromogenic Method)

This is a rapid test to confirm if a bacterial isolate produces β-lactamase enzymes.[5][6]

Materials:

-

Nitrocefin disks or solution (a chromogenic cephalosporin)[5]

-

Sterile inoculating loop or applicator stick

-

Sterile deionized water

-

Petri dish or microscope slide

Methodology:

-

Prepare Disk: Place a Nitrocefin disk on a clean microscope slide or in a petri dish.

-

Moisten: Add one drop of sterile water to the disk to moisten it.

-

Inoculate: Using a sterile loop, pick several well-isolated colonies of the test organism and smear them onto the surface of the disk.

-

Observe: Observe for a color change. A rapid change from yellow to red/pink indicates the hydrolysis of Nitrocefin and confirms the presence of β-lactamase.[5][6] A positive result is typically seen within 5-15 minutes.

Protocol 3: Synergy Testing (Checkerboard Broth Microdilution)

This method assesses the combined effect of two antimicrobial agents.

Materials:

-

Same as Protocol 1, plus a second antimicrobial agent (e.g., Piperacillin).

Methodology:

-

Prepare Plates: In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis (columns) and the partner β-lactam along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculate: Inoculate the plate with the standardized bacterial suspension as described in Protocol 1.

-

Incubate: Incubate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI): FICI = FIC_A + FIC_B.

-

Interpret the FICI as described in Table 2.

-

Protocol 4: β-Lactamase Inhibition Kinetics Assay

This protocol determines the inhibition constant (Kᵢ) of this compound against a purified β-lactamase enzyme.

Materials:

-

Purified β-lactamase enzyme

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Nitrocefin (or another suitable substrate) stock solution

-

This compound stock solution

Methodology:

-

Substrate Hydrolysis Baseline: In a cuvette, mix the buffer, a known concentration of Nitrocefin, and the purified enzyme. Measure the rate of hydrolysis by monitoring the increase in absorbance at the appropriate wavelength (e.g., 486 nm for Nitrocefin) over time. This provides the uninhibited reaction rate (V₀).

-

Inhibition Assay: Pre-incubate the enzyme with various concentrations of this compound for a set period (e.g., 10 minutes) at 25°C.

-

Initiate Reaction: Initiate the reaction by adding the Nitrocefin substrate to the enzyme-inhibitor mixture.

-

Measure Rate: Immediately measure the rate of hydrolysis (Vᵢ) as done in step 1.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations. Use non-linear regression analysis with appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Kᵢ) and the mode of inhibition. For progressive inhibitors, more complex time-dependent analyses are required.[11]

References

- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thienamycin: new beta-lactam antibiotic with potent broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-lactamase inhibitory activities and synergistic effects of 5,6-cis-carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imipenem (N-formimidoyl thienamycin): in vitro antimicrobial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Thienamycin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 10. content.abcam.com [content.abcam.com]

- 11. Investigations on beta-lactamase stability of recently developed beta-lactam compounds: study of enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Mass Spectrometry Analysis of Epithienamycin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epithienamycin C is a member of the carbapenem class of β-lactam antibiotics, closely related to thienamycin.[1][2][3] These antibiotics are of significant interest due to their broad-spectrum antibacterial activity.[2] Accurate and sensitive quantification of this compound is crucial for various stages of drug development, including discovery, pharmacokinetics, and quality control. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[4][5][6]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for two common matrices: fermentation broth and plasma.

1.1. Preparation from Fermentation Broth

This protocol is suitable for the quantification of this compound from bacterial culture supernatants, such as those from Streptomyces flavogriseus.[2]

-

Harvesting: Centrifuge the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant.

-

Protein Precipitation: To 500 µL of the supernatant, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.

1.2. Preparation from Plasma

This protocol is designed for the analysis of this compound in plasma samples, relevant for pharmacokinetic studies.

-

Thawing: Thaw frozen plasma samples on ice.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of a 1:1 (v/v) mixture of acetonitrile and methanol.[7] This is a common technique for precipitating proteins in biological samples.[7]

-

Internal Standard: The precipitation solvent should contain an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a related carbapenem) to improve quantitative accuracy.

-

Vortex and Centrifuge: Vortex the sample for 2 minutes, followed by centrifugation at 15,000 x g for 15 minutes at 4°C.[7]

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Final Filtration: Centrifuge at 15,000 x g for 5 minutes and transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography (LC) Method

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 2.1 × 150 mm, 3.5 µm) is a suitable choice for separating polar compounds like β-lactam antibiotics.[5]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

Injection Volume: 5 µL.

-

Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from matrix components.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Mass Spectrometry (MS) Method

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

-

Analysis Mode: Multiple Reaction Monitoring (MRM). Two transitions are typically monitored for each analyte: one for quantification and one for confirmation.[7]

MRM Transitions for this compound:

The monoisotopic mass of this compound (C13H18N2O5S) is 314.09364 Da.[3] The precursor ion will be the protonated molecule [M+H]⁺ at m/z 315.1. Product ions would need to be determined experimentally by infusing a standard solution and performing a product ion scan. However, based on the structure, plausible product ions resulting from the fragmentation of the carbapenem core and side chains can be predicted.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 315.1 | Predicted 1 | Predicted 2 | To be optimized |

| Internal Standard | To be determined | To be determined | To be determined | To be optimized |

*Note: The optimal product ions and collision energies must be determined empirically.

Data Presentation

The following table summarizes the key quantitative parameters that should be established during method validation. The values provided are typical for LC-MS/MS assays for small molecule antibiotics.

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve. |